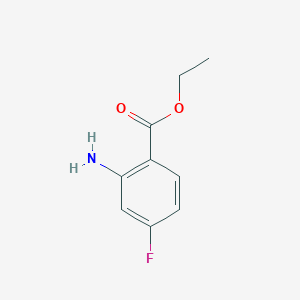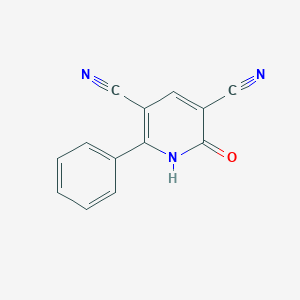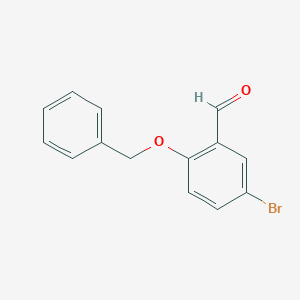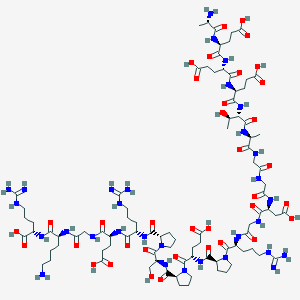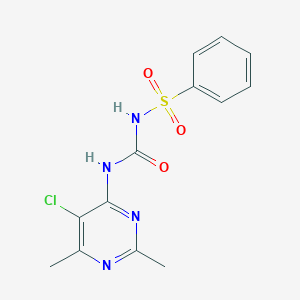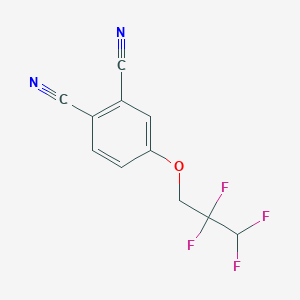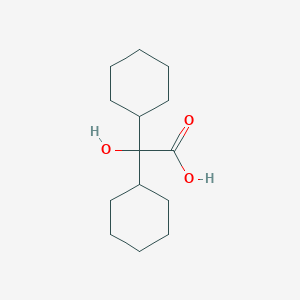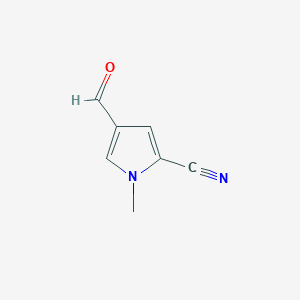
4-甲酰基-1-甲基-1H-吡咯-2-甲腈
描述
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular weight of 134.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile . The InChI code is 1S/C7H6N2O/c1-9-4-6 (5-10)2-7 (9)3-8/h2,4-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 99-102 degrees Celsius .科学研究应用
Chemical Properties
“4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is a powder at room temperature . The compound has a melting point between 99-102°C .
Synthesis of Pyrrole Derivatives
Pyrrole derivatives are synthesized from “4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” and have been reported as active antifungal agents . This indicates that this compound can be used as a precursor in the synthesis of antifungal agents.
Building Blocks for Antifungal Agents
The compound and its corresponding products were assessed for their in vitro antifungal effect on six strains of Candida species . This suggests that “4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” can be used as a building block in the development of antifungal drugs.
Activity Against Mycobacterium Tuberculosis
The compound has exhibited good in vitro activity against Mycobacterium tuberculosis . This suggests potential applications in the development of drugs for the treatment of tuberculosis.
Activity Against Various Species of Candida
The compound has shown good in vitro activity against various species of Candida . This indicates potential applications in the development of antifungal drugs.
Activity Against Viruses
The compound has demonstrated good in vitro activity against viruses . This suggests potential applications in the development of antiviral drugs.
Activity Against Gram-Negative and Gram-Positive Bacteria
The compound has shown good in vitro activity against gram-negative and gram-positive bacteria . This indicates potential applications in the development of antibacterial drugs.
Activity Against Pathogenic Plant Fungi
The compound has exhibited good in vitro activity against pathogenic plant fungi . This suggests potential applications in the development of antifungal agents for plants.
安全和危害
属性
IUPAC Name |
4-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGDZPSMMRNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259965 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119580-81-3 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


